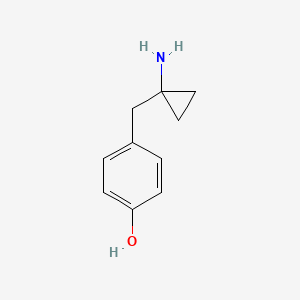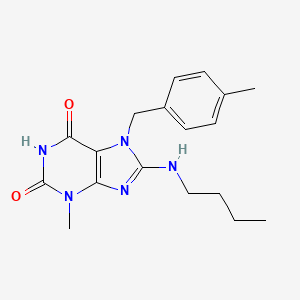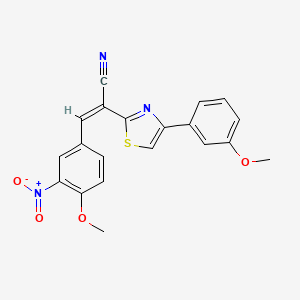
4-((1-Aminocyclopropyl)methyl)phenol
概要
説明
“4-((1-Aminocyclopropyl)methyl)phenol” is an organic compound with the chemical formula C10H13NO . It is one of the numerous organic compounds that are part of American Elements’ comprehensive catalog of life science products .
Synthesis Analysis
The synthesis of “4-((1-Aminocyclopropyl)methyl)phenol” can be achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .Molecular Structure Analysis
The molecular structure of “4-((1-Aminocyclopropyl)methyl)phenol” consists of a total of 26 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis
Phenols, like “4-((1-Aminocyclopropyl)methyl)phenol”, are very reactive towards electrophilic aromatic substitution . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
“4-((1-Aminocyclopropyl)methyl)phenol” has a molecular weight of 163.22 . It appears as a yellow to brown solid . The storage temperature is 2-8°C . Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses .科学的研究の応用
Catalytic Activities and Coordination Chemistry
Complexes formed with 4-((1-Aminocyclopropyl)methyl)phenol and transition metals have been studied for their catalytic activities and coordination chemistry. For example, imidotungsten(VI) complexes showcasing chelating aminophenolate ligands have been synthesized, highlighting the potential of these complexes in catalysis and materials science (Hänninen et al., 2011). Similarly, oxo molybdenum(VI) complexes with aminoalcohol phenolate ligands have been prepared, indicating their relevance in oxotransfer reactions and offering insights into their structural and catalytic properties (Hossain et al., 2017).
Hemoglobin Oxygen Affinity Modulation
Research on novel hemoglobin oxygen affinity decreasing agents reveals the potential of derivatives related to 4-((1-Aminocyclopropyl)methyl)phenol in medical applications, particularly in conditions requiring modulation of oxygen delivery (Randad et al., 1991).
Anesthetic Targets
Studies indicate that certain anesthetic gases, which do not affect GABAA receptors but inhibit NMDA receptors, may target two-pore-domain K+ channels. This suggests a potential research avenue for anesthetics and pain management, highlighting the complex interactions between chemical compounds and biological targets (Gruss et al., 2004).
Postharvest Fruit Quality Maintenance
The application of 1-methylcyclopropene (1-MCP) to delay senescence and maintain the quality of non-climacteric fruits, such as eggplant, suggests the utility of cyclopropyl derivatives in agricultural and food sciences. This approach prevents browning and maintains fruit quality during storage, with implications for food preservation and waste reduction (Massolo et al., 2011).
Bioactive Compound Synthesis and Evaluation
The synthesis and evaluation of 4-aminophenol derivatives for antimicrobial and antidiabetic activities provide a foundation for developing new therapeutic agents. These compounds exhibit broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase, underscoring the therapeutic potential of chemically modified phenols in addressing microbial infections and diabetes (Rafique et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(1-aminocyclopropyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10(5-6-10)7-8-1-3-9(12)4-2-8/h1-4,12H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQNHGJGVSISCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-Ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2876192.png)
![(3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B2876195.png)



![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2876202.png)
![1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2876203.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2876204.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2876206.png)

![1-(Tert-butyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2876209.png)
![1-{5-[(cyclopentylcarbonyl)amino]pyridin-2-yl}-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2876212.png)

![N-(4-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2876214.png)